molecular formula C9H12ClNO2S B1607003 4-chloro-N-isopropylbenzenesulfonamide CAS No. 28860-19-7

4-chloro-N-isopropylbenzenesulfonamide

Cat. No. B1607003
CAS RN: 28860-19-7
M. Wt: 233.72 g/mol
InChI Key: SURQJARFZVYLFJ-UHFFFAOYSA-N
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Description

4-Chloro-N-isopropylbenzenesulfonamide is a chemical compound with the following properties:



  • Linear Formula : C9H12ClNO2S

  • CAS Number : 28860-19-7

  • Molecular Weight : Approximately 235.72 g/mol

  • Appearance : Not specified in the available data.



Synthesis Analysis

Unfortunately, specific details regarding the synthesis of this compound are not provided in the available sources. Further research would be necessary to explore its synthetic pathways.



Molecular Structure Analysis

The molecular structure of 4-chloro-N-isopropylbenzenesulfonamide can be represented by the following SMILES string:


O=S(C(C=C1)=CC=C1Cl)(NC(C)C)=O


Chemical Reactions Analysis

The reactivity and chemical behavior of this compound depend on its functional groups. Without specific experimental data, it’s challenging to provide an exhaustive analysis of its reactions. However, potential reactions may involve nucleophilic substitution, acid-base reactions, or other transformations.



Physical And Chemical Properties Analysis


  • Solubility : The solubility of this compound in various solvents (water, organic solvents) remains unspecified.

  • Melting Point : Not provided in the available data.

  • Boiling Point : No specific boiling point information is available.

  • Stability : Stability under different conditions (temperature, light, etc.) requires further study.


Scientific Research Applications

Anticancer Drug Development

4-chloro-N-isopropylbenzenesulfonamide derivatives have been studied for their potential as anticancer drug candidates. A study synthesized new dibenzenesulfonamides and investigated their cytotoxicity on various tumor and non-tumor cell lines. These compounds showed effective inhibition of tumor-associated human carbonic anhydrase IX and XII isoenzymes, crucial in cancer development and progression (Gul et al., 2018).

Photooxidation Studies

Research on 4-chloro-N-isopropylbenzenesulfonamide includes studies on photooxidation. For example, irradiating 4-chloroaniline or N-(4-chlorophenyl)-benzenesulfonamide in air-saturated solutions led to the production of 4-chloronitrosobenzene and 4-chloronitrobenzene, significant in environmental chemistry (Miller & Crosby, 1983).

Ring-forming Cascade En Route to Carbonic Anhydrase Inhibitors

A study demonstrated the reaction of 4-chloro-3-nitrobenzenesulfonamide with electrophilic phenols, leading to novel [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, highlighting their pharmaceutical potential (Sapegin et al., 2018).

Anti-HIV-1 Integrase and Cytotoxic Activities

Derivatives of 4-chloro-N-isopropylbenzenesulfonamide have been synthesized and evaluated for their inhibitory effect on HIV-1 integrase and cytotoxic activities against various human tumor cell lines. This highlights their potential application in antiviral and anticancer therapies (Brzozowski et al., 2008).

Soil Transport Studies

The compound has been a subject in studies like the transport of chlorsulfuron (a derivative) through soil columns. This is relevant for understanding the environmental impact and mobility of such compounds in agricultural settings (Veeh et al., 1994).

Electrochemical Studies

Electrochemical behavior of 4-chloro-N-isopropylbenzenesulfonamide derivatives has been analyzed, providing insights into their potential applications in electrochemistry and materials science (Huebra & Elizalde, 2011).

Copper Extraction Research

The use of 4-chloro-N-isopropylbenzenesulfonamide in copper extraction, particularly in toluene solutions, has been explored. This research is significant for the mining and metallurgical industries (Almela et al., 2004).

DNA Binding and Anticancer Activity

Investigations into mixed-ligand copper(II)-sulfonamide complexes, including derivatives of 4-chloro-N-isopropylbenzenesulfonamide, have demonstrated their effectiveness in DNA binding, DNA cleavage, genotoxicity, and anticancer activity. Such studies are crucial for the development of new chemotherapy agents (González-Álvarez et al., 2013).

Schiff Base Synthesis and Biological Potential

The synthesis of Schiff bases from 4-chloro-N-isopropylbenzenesulfonamide and their biological activities, such as enzyme inhibition and antioxidant properties, have been studied. This is relevant in the field of medicinal chemistry and drug design (Kausar et al., 2019).

Synthesis of Derivatives for Bioimaging

The development of probes for selective detection of ions in aqueous solutions and their applications in bioimaging, using derivatives of 4-chloro-N-isopropylbenzenesulfonamide, has been explored. This research is significant for biological and medical imaging technologies (Ravichandiran et al., 2020).

Safety And Hazards


  • Safety Precautions : Handle with care, following standard laboratory safety protocols.

  • Hazard Information : Specific hazards (flammability, toxicity, etc.) are not detailed in the available data. Refer to safety data sheets for precise information.


Future Directions

Research avenues related to 4-chloro-N-isopropylbenzenesulfonamide could include:



  • Biological Activity : Investigate its potential as a drug candidate or its role in biological systems.

  • Synthetic Optimization : Optimize synthetic routes for scalability and efficiency.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.


Please note that the information provided here is based on available data, and further scientific investigation is recommended for a deeper understanding of this compound.


properties

IUPAC Name

4-chloro-N-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-7(2)11-14(12,13)9-5-3-8(10)4-6-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURQJARFZVYLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323568
Record name ST50182497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-isopropylbenzenesulfonamide

CAS RN

28860-19-7
Record name NSC404322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50182497
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Liu, B Shi, Z Liu, R Gao, C Huang… - Journal of the …, 2021 - ACS Publications
… Then, the yield can increase to 95% by changing the mediator’s structure to 4-chloro-N-isopropylbenzenesulfonamide (1c) and by using n Bu 4 NOAc as the electrolyte (Table 1, entry 1)…
Number of citations: 48 pubs.acs.org

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